molecular formula C13H18N2O2S2 B2712133 2-Benzylsulfanyl-1-propylsulfonyl-4,5-dihydroimidazole CAS No. 868216-58-4

2-Benzylsulfanyl-1-propylsulfonyl-4,5-dihydroimidazole

Cat. No. B2712133
CAS RN: 868216-58-4
M. Wt: 298.42
InChI Key: QRSPNVPUCPFWGJ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic compound containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole is a key component of several natural compounds like histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole synthesis has seen significant advances in recent years . One common method involves the cyclization of amido-nitriles . The reaction conditions are mild enough to include a variety of functional groups .


Molecular Structure Analysis

The molecular structure of imidazole compounds is characterized by a five-membered ring with two non-adjacent nitrogen atoms . The SMILES string for a related compound, 2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazole hydrochloride, is C1(CSC2=NCCN2)=CC=CC=C1.Cl .


Chemical Reactions Analysis

Imidazole compounds participate in a variety of chemical reactions. For instance, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can afford 2,4-disubstituted NH-imidazoles .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Antifungal and Antibacterial Applications

Antifungal Activity : Tetrazole derivatives, including those synthesized from benzimidazole scaffolds, have been evaluated for their antifungal properties against various strains, including Candida albicans, demonstrating high cell growth inhibition. Such compounds' mode of action and potential synergistic effects with other antifungal agents like Fluconazole have also been studied, indicating their relevance in addressing antifungal resistance (Łukowska-Chojnacka et al., 2016).

Antibacterial Activity : Benzimidazole derivatives have shown potent and selective activities against Helicobacter pylori, a major gastric pathogen. Such compounds exhibit low minimal inhibition concentration (MIC) values, including against strains resistant to conventional treatments, and have low rates of resistance development, highlighting their potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Electrolyte Membrane Development for Fuel Cells

Sulfonated polyimides bearing benzimidazole groups have been synthesized for use as proton exchange membranes in fuel cells. These compounds exhibit improved swelling capacity and hydrolytic stability due to the strong interaction between benzimidazole functions and sulfonic acid groups, suggesting their utility in developing efficient and durable fuel cell membranes (Li et al., 2007).

Antioxidant Properties

Triheterocyclic compounds containing benzimidazole along with thiophene and 1,2,4-triazole rings have been synthesized and shown to possess significant antioxidant activities. These activities were determined using various assays, with some compounds demonstrating very high scavenging activity, indicating their potential as antioxidants (Menteşe et al., 2015).

Agricultural Applications

For agricultural applications, benzimidazole derivatives like Carbendazim have been formulated into solid lipid nanoparticles and polymeric nanocapsules for sustained release. These formulations offer advantages such as improved release profiles, reduced environmental toxicity, and enhanced efficiency in preventing and controlling fungal diseases in plants (Campos et al., 2015).

Anticorrosive Agents

Benzimidazole derivatives have also been studied for their inhibitory action against the corrosion of metals in acidic solutions. These compounds suppress the corrosion process through adsorption on the metal surface, indicating their potential use as anticorrosive agents in industrial applications (Khaled, 2003).

Future Directions

Imidazole compounds have a broad range of chemical and biological properties, making them an important focus for the development of new drugs . Future research will likely continue to explore the synthesis of substituted imidazoles and their potential applications .

properties

IUPAC Name

2-benzylsulfanyl-1-propylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S2/c1-2-10-19(16,17)15-9-8-14-13(15)18-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSPNVPUCPFWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylsulfanyl-1-propylsulfonyl-4,5-dihydroimidazole

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